molecular formula C11H10F6O B2375695 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL CAS No. 2379-17-1

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL

Cat. No.: B2375695
CAS No.: 2379-17-1
M. Wt: 272.19
InChI Key: DDLQAOJQQSJPIH-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL is an organic compound characterized by the presence of a hexafluoropropanol group attached to a dimethylphenyl ring

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a solvent, its mechanism of action would involve dissolving other substances. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

As with any chemical compound, handling “2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” would require appropriate safety precautions. These might include wearing protective clothing and avoiding contact with the skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has unique properties as a solvent, research might focus on developing new uses for it in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with hexafluoroacetone. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products include alcohols and alkanes.

    Substitution: The major products depend on the specific substituents introduced during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
  • 2-(3,4-Dimethylphenyl)-1,1,1,3,3-pentafluoropropan-2-ol
  • 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropane

Uniqueness

2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL is unique due to the presence of six fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced stability, and unique reactivity compared to similar compounds with fewer fluorine atoms.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLQAOJQQSJPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared from o-xylene and hexafluoroacetone: bp 101°-102°/20.0 mm Hg; ND25 1.4334; lit. (1) bp 200-200.5°/760 mm Hg.
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